molecular formula C10H5F3N2O3 B2398229 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one CAS No. 1630763-62-0

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one

Cat. No.: B2398229
CAS No.: 1630763-62-0
M. Wt: 258.156
InChI Key: HUDGRUOCZMRMOU-UHFFFAOYSA-N
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Description

The compound 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one is a heterocyclic molecule featuring a 2,3-dihydro-1,2-oxazol-3-one (oxazolone) core substituted with an amino group at position 5 and a 2,3,4-trifluorobenzoyl moiety at position 2. The trifluorobenzoyl group introduces strong electron-withdrawing effects due to the fluorine atoms, which can enhance stability, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

5-amino-2-(2,3,4-trifluorobenzoyl)-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-5-2-1-4(8(12)9(5)13)10(17)15-7(16)3-6(14)18-15/h1-3H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDGRUOCZMRMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N2C(=O)C=C(O2)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with 5-amino-1,2-oxazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring facilitates its incorporation into biological systems. The amino group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

ED Compound: 5-Amino-2-(5-Amino-3-Methyl-1,2-Oxazol-4-Yl)-3-Methyl-2,3-Dihydro-1,3,4-Oxadiazol-2-Ylium Bromide

  • Structural Differences : ED incorporates a fused oxazole-oxadiazole system with a localized positive charge and bromide counterion, enhancing water solubility. In contrast, the target compound lacks the oxadiazole ring and cationic charge, likely reducing solubility but increasing lipophilicity.
  • Bioactivity: ED exhibits antimicrobial and antibiofilm activity against chronic wound pathogens, with moderate cytotoxicity to fibroblasts and keratinocytes . The target compound’s trifluorobenzoyl group may improve membrane penetration for enhanced bioactivity, though this requires experimental validation.

Ecteinascidin 770 Derivatives (e.g., 2'-N-2,3,4-Trifluorobenzoyl Derivative)

  • Structural Similarity: The ecteinascidin derivative includes a trifluorobenzoyl group attached to a complex tetrahydroisoquinoline alkaloid core, enhancing cytotoxicity against cancer cell lines .
  • Functional Insight : The trifluorobenzoyl substitution in both compounds suggests a role in stabilizing ligand-receptor interactions through fluorine’s electronegativity and steric effects. However, the target compound’s simpler oxazolone core may limit its potency compared to the multi-ring ecteinascidin scaffold.

Thiazol-2-Imine Derivatives (Angiotensin II Receptor Antagonists)

  • Heterocycle Comparison : Thiazole-based compounds (e.g., hydrobromides of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines) act as angiotensin II receptor antagonists, with demonstrated antihypertensive effects .
  • Key Differences : The oxazolone core in the target compound replaces sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity. This may shift selectivity toward different biological targets, such as microbial enzymes versus cardiovascular receptors.

5-(Piperidin-4-Yl)-2,3-Dihydro-1,2-Oxazol-3-One Hydrobromide

  • Substituent Effects : This discontinued analog features a piperidine group instead of the trifluorobenzoyl moiety . The piperidine’s basic nitrogen may facilitate ionic interactions, while the target compound’s aromatic fluorine substituents favor hydrophobic and π-π stacking interactions.

5-(2,4-Difluorophenyl)-1,2-Oxazol-3-Amine

  • Fluorination Pattern: This simpler oxazole derivative has two fluorine atoms at positions 2 and 4 on the phenyl ring .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Solubility Reported Bioactivity
Target Compound Oxazolone 2,3,4-Trifluorobenzoyl, -NH2 Likely low Inferred antimicrobial/cytotoxic
ED Compound Oxazole-Oxadiazole Cationic Br−, -CH3, -NH2 High (water) Antimicrobial, moderate cytotoxicity
Ecteinascidin 770 Derivative Tetrahydroisoquinoline 2,3,4-Trifluorobenzoyl Low Cytotoxic (cancer cells)
Thiazol-2-Imine Derivatives Thiazole Aryl, propenyl, -NH Moderate Antihypertensive
5-(Piperidin-4-Yl)-Oxazolone Oxazolone Piperidine Moderate Discontinued (unknown)
5-(2,4-Difluorophenyl)-Oxazole Oxazole 2,4-Difluorophenyl Low Not reported

Table 2: Electronic Effects of Fluorination

Compound Fluorine Positions Electron-Withdrawing Effect Potential Impact on Bioactivity
Target Compound 2,3,4-Trifluorobenzoyl Strongest Enhanced binding affinity
Ecteinascidin 770 Derivative 2,3,4-Trifluorobenzoyl Strongest High cytotoxicity
5-(2,4-Difluorophenyl)-Oxazole 2,4-Difluorophenyl Moderate Reduced compared to target

Research Findings and Implications

  • Antimicrobial Potential: The target compound’s oxazolone core is structurally analogous to ED, which shows antibiofilm activity . The trifluorobenzoyl group may further enhance penetration into microbial membranes.
  • Cytotoxicity : Fluorinated benzoyl groups, as seen in ecteinascidin derivatives, are linked to potent cytotoxicity . The target compound could be optimized for selective cancer cell targeting.
  • Receptor Interactions : The absence of a cationic charge (unlike ED) may reduce off-target effects but necessitate formulation adjustments to improve solubility.

Biological Activity

5-amino-2-(2,3,4-trifluorobenzoyl)-2,3-dihydro-1,2-oxazol-3-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing information from diverse research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an amino group and a trifluorobenzoyl moiety. Its molecular formula is C10H8F3N2O2, and it features a dihydro-oxazole ring which is significant for its biological properties.

PropertyValue
Molecular FormulaC10H8F3N2O2
Molecular Weight248.18 g/mol
Melting PointNot readily available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, derivatives of 2,3-dihydro-1,2-oxazol-3-one have been shown to exhibit activity against various bacterial strains. In vitro studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on a series of oxazolone derivatives revealed that those containing trifluoromethyl groups exhibited enhanced antibacterial activity. The results showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL.

Table 2: Antibacterial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assays have been performed to assess the compound's effects on human cell lines. Preliminary findings suggest that while the compound exhibits some cytotoxic effects on cancer cell lines (e.g., HeLa cells), it shows selective toxicity with IC50 values indicating potential for therapeutic applications.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa25
MCF-730

The proposed mechanism of action for this compound involves the inhibition of bacterial protein synthesis and interference with cell wall integrity. The trifluorobenzoyl group is believed to enhance lipophilicity, facilitating better membrane penetration.

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